- A Concise Total Synthesis of (+)-Pancratistatin from D-Glucose Featuring the Henry Reaction, Asian Journal of Organic Chemistry, 2013, 2(4), 299-302

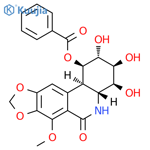

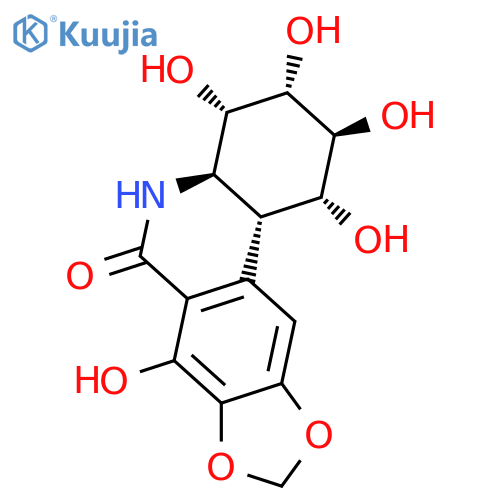

Cas no 96203-70-2 (Pancratistatin)

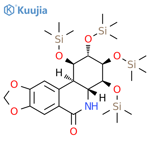

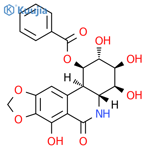

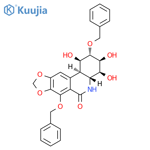

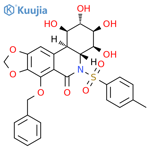

Pancratistatin structure

Nome do Produto:Pancratistatin

Pancratistatin Propriedades químicas e físicas

Nomes e Identificadores

-

- Pancratistatin

- (1R,2S,3S,4S,4aR,11bR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one

- Pancuronium Bromide

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (ACI)

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]- (ZCI)

- (+)-Pancratistatin

- NSC 349156

- Pancratistatine

- NSC-349156

- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta))-

- NCI60_003105

- Q7130395

- 96203-70-2

- CHEBI:7906

- SMP1_000217

- (1,3)Dioxolo(4,5-j)phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-

- DTXSID501315881

- 4GUM4B7K5B

- NSC349156

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy(1,3)dioxolo(4,5-j)phenanthridin-6(2H)-one

- UNII-4GUM4B7K5B

- MLS002701837

- VREZDOWOLGNDPW-ALTGWBOUSA-N

- B844009K070

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, (1R,2S,3S,4S,4aR,11bR)-

- NS00126096

- CHEMBL419335

- [1,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-,

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4,7-pentahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-, [1R-(1alpha,2beta,3alpha,4alpha,4aalpha,11bbeta)]-

- SCHEMBL93612

- C08535

- HY-102010

- CS-0022453

- SMR001565430

- GLXC-02877

- DA-56579

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; [1R-(1a,2ss,3a,4a,4aa,11bss)]-1,3,4,4a,5,11b-hexahydro-1,2,3,4,7-pentahydroxy-[1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one; (+)-Pancratistatin; NSC 349156; Pancratistatine

-

- Inchi: 1S/C14H15NO8/c16-8-5-3-1-4-13(23-2-22-4)9(17)6(3)14(21)15-7(5)10(18)12(20)11(8)19/h1,5,7-8,10-12,16-20H,2H2,(H,15,21)/t5-,7-,8-,10+,11+,12+/m1/s1

- Chave InChI: VREZDOWOLGNDPW-ALTGWBOUSA-N

- SMILES: O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H]2[C@H]1C1C=C3OCOC3=C(O)C=1C(N2)=O

Propriedades Computadas

- Massa Exacta: 325.08

- Massa monoisotópica: 325.08

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 6

- Contagem de aceitadores de ligações de hidrogénio: 8

- Contagem de Átomos Pesados: 23

- Contagem de Ligações Rotativas: 0

- Complexidade: 503

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 6

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: -1.6

- Superfície polar topológica: 149A^2

Propriedades Experimentais

- Densidade: 1.824

- Ponto de ebulição: 661.426°C at 760 mmHg

- Ponto de Flash: 353.818°C

- Índice de Refracção: 1.752

- PSA: 148.71000

- LogP: -1.89750

Pancratistatin Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | P173600-2.5mg |

Pancratistatin |

96203-70-2 | 2.5mg |

$ 804.00 | 2023-09-06 | ||

| TRC | P173600-5mg |

Pancratistatin |

96203-70-2 | 5mg |

$ 1384.00 | 2023-09-06 | ||

| TRC | P173600-.5mg |

Pancratistatin |

96203-70-2 | 5mg |

$178.00 | 2023-05-17 | ||

| MedChemExpress | HY-102010-1mg |

Pancratistatin |

96203-70-2 | 1mg |

¥7000 | 2024-07-20 | ||

| TRC | P173600-0.5mg |

Pancratistatin |

96203-70-2 | 0.5mg |

$ 145.00 | 2022-06-03 | ||

| A2B Chem LLC | AY10075-2mg |

Pancratistatin |

96203-70-2 | ≥98% | 2mg |

$1177.00 | 2024-07-18 | |

| A2B Chem LLC | AY10075-5mg |

Pancratistatin |

96203-70-2 | 5mg |

$1366.00 | 2023-12-29 | ||

| A2B Chem LLC | AY10075-2.5mg |

Pancratistatin |

96203-70-2 | 2.5mg |

$844.00 | 2023-12-29 |

Pancratistatin Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 30 min, 0 °C

1.2 Reagents: Dowex 50W-X8

1.2 Reagents: Dowex 50W-X8

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water ; -78 °C → rt

Referência

- Synthesis of aminocyclitol pancratistatin derivatives via metal catalyzed de-aromative 1,2-carbo-amination, United States, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol

Referência

- Antineoplastic Agents. 450. Synthesis of (+)-Pancreatistatin from (+)-Narciclasine as Relay, Journal of Organic Chemistry, 2001, 66(8), 2583-2587

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C; 25 °C → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, 0 °C

Referência

- Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene, Journal of the American Chemical Society, 2019, 141(1), 657-670

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ; 2 h, rt

Referência

- Convergent Synthesis of Pancratistatin from Piperonal and Xylose, European Journal of Organic Chemistry, 2009, (27), 4666-4673

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C

1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 4 h, rt → 100 °C; 100 °C → rt; 10 min, rt → 0 °C

Referência

- Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene, Organic Letters, 2017, 19(11), 2985-2988

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate

Referência

- First Total Synthesis of (+)-Pancratistatin: An Unusual Set of Problems, Journal of the American Chemical Society, 1995, 117(12), 3643-4

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Acetic acid ; neutralized

1.2 Reagents: Acetic acid ; neutralized

Referência

- Enantioselective Synthesis of Protected Nitrocyclohexitols with Five Stereocenters. Total Synthesis of (+)-Pancratistatin, Journal of Organic Chemistry, 2012, 77(24), 11377-11382

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Cuprate(2-), (cyano-κC)bis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2) Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; -78 °C; 30 min, -78 °C

1.3 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

Referência

- Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of Benzene, Journal of the American Chemical Society, 2017, 139(44), 15656-15659

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Preparation and functionalization of isocarbostyril alkaloids as anticancer agents, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Lithium iodide Solvents: Dimethylformamide

Referência

- Asymmetric Total Synthesis of (+)-Pancratistatin, Journal of the American Chemical Society, 1995, 117(40), 10143-4

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol

Referência

- Synthesis of pancratistatin, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, -78 °C → 0 °C

1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C

1.2 Solvents: Methanol ; 2 h, -78 °C → 0 °C

Referência

- A concise synthesis of (+)-pancratistatin using pinitol as a chiral building block, Tetrahedron Letters, 2006, 47(22), 3707-3710

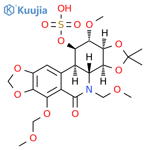

Pancratistatin Raw materials

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,2,3,4-tetrakis[(trimethylsilyl)oxy][1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- (1R,2R,3S,4S,4aR,11bR)-1-(Benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4,7-tetrahydroxy[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1,3,4,4a,5,11b-hexahydro-1,2,3,4-tetrahydroxy-5-[(4-methylphenyl)sulfonyl]-7-(phenylmethoxy)-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-

- [1,3]Dioxolo[4,5-j]phenanthridin-6(2H)-one, 1-(benzoyloxy)-1,3,4,4a,5,11b-hexahydro-2,3,4-trihydroxy-7-methoxy-, [1R-(1α,2β,3α,4α,4aα,11bβ)]-

- (3aS,3bR,10bR,11R,12R,12aS)-3b,4,10b,11,12,12a-Hexahydro-12-methoxy-6-(methoxymethoxy)-4-(methoxymethyl)-2,2-dimethyl-11-(sulfooxy)bis[1,3]dioxolo[4,5-c:4′,5′-j]phenanthridin-5(3aH)-one

- (1R,2S,3S,4S,4aR,11bR)-1,3,4,4a,5,11b-Hexahydro-1,3,4-trihydroxy-2,7-bis(phenylmethoxy)[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one

Pancratistatin Preparation Products

Pancratistatin Literatura Relacionada

-

Olaia Nieto-García,Hugo Lago-Santomé,Fernando Cagide-Fagín,Juan Carlos Ortiz-Lara,Ricardo Alonso Org. Biomol. Chem. 2012 10 825

-

Olaia Nieto-García,Ricardo Alonso Org. Biomol. Chem. 2013 11 515

-

Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462

-

Juan Carlos Ortiz,Lidia Ozores,Fernando Cagide-Fagín,Ricardo Alonso Chem. Commun. 2006 4239

-

5. Isolation and structure of pancratistatinGeorge R. Pettit,Venkatswamy Gaddamidi,Gordon M. Cragg,Delbert L. Herald,Yoneo Sagawa J. Chem. Soc. Chem. Commun. 1984 1693

96203-70-2 (Pancratistatin) Produtos relacionados

- 95459-64-6(3-Methoxy-4-(pentyloxy)benzoic acid)

- 4778-87-4(1H-Isoindol-1-one, 2-(4-bromophenyl)-2,3-dihydro-)

- 2034536-47-3(2-fluoro-N-{3-(oxan-4-yl)-1,2,4-oxadiazol-5-ylmethyl}benzene-1-sulfonamide)

- 1529091-31-3(N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine)

- 1557511-25-7(2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

- 1016763-54-4(5-(2-chloro-6-fluorophenyl)-1,3,4-oxadiazol-2-amine)

- 1212404-61-9(Trans (+/-) tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate)

- 54887-31-9(Clindamycin B 2-Phosphate)

- 2308408-94-6(N-cyano-4-fluoro-N-(5-methyloxolan-2-yl)methylaniline)

- 1105218-18-5(N-6-({3-(4-methyl-1,3-thiazol-2-yl)carbamoylpropyl}sulfanyl)pyridazin-3-ylfuran-2-carboxamide)

Fornecedores recomendados

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Taizhou Jiayin Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente